

Technical Monograph: 1-[2-(2-Chlorophenyl)ethyl]piperazine

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Compound of Interest

Compound Name: 1-[2-(2-Chlorophenyl)ethyl]piperazine

Cat. No.: B13625837

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Mechanisms of Action, Pharmacological Profile, and Synthetic Utility[1]

Executive Summary

1-[2-(2-Chlorophenyl)ethyl]piperazine (CAS: 178433-83-5) is a bioactive heterocyclic building block and a pharmacophore belonging to the 1-aralkylpiperazine class.[1][2] Unlike its direct aryl-piperazine analogs (e.g., mCPP or oCPP) which primarily act as serotonin receptor ligands, the insertion of an ethyl linker shifts the pharmacological profile towards monoamine transporter modulation (DAT/NET/SERT) and Sigma-1 receptor affinity.[1] This guide elucidates its dual mechanism—as a pharmacological probe for monoaminergic systems and as a nucleophilic scaffold in the synthesis of complex CNS-active agents.[1]

Chemical Identity & Physicochemical Core

This compound serves as a critical intermediate in the "linker-based" design of antipsychotics and antidepressants, where the piperazine nitrogen acts as the attachment point for lipophilic domains.[1]

Property	Data
IUPAC Name	1-[2-(2-Chlorophenyl)ethyl]piperazine
Common Name	1-(o-Chlorophenethyl)piperazine
CAS Number	178433-83-5
Molecular Formula	C ₁₂ H ₁₇ ClN ₂
Molecular Weight	224.73 g/mol
pKa (Calc)	~9.1 (Secondary amine), ~5.6 (Tertiary amine)
LogP (Calc)	2.3 – 2.6
Core Moiety	ortho-Chlorinated Phenethylamine linked to Piperazine

Pharmacological Mechanism of Action

The mechanism of **1-[2-(2-Chlorophenyl)ethyl]piperazine** is defined by its structural homology to 1-phenethylpiperazine (PEP) and benzylpiperazine (BZP).[1] The addition of the ortho-chloro substituent introduces steric bulk and electronic withdrawal, altering the binding selectivity compared to the unsubstituted parent.[1]

2.1. Monoamine Transporter Modulation (Primary Mechanism)

The ethyl linker confers flexibility, allowing the molecule to mimic the phenethylamine pharmacophore of endogenous monoamines (dopamine/norepinephrine).[1]

- Target: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[1]
- Mechanism:
 - Substrate-Based Release: Similar to BZP, the compound likely acts as a substrate for the transporters.[1] It is translocated into the presynaptic neuron, disrupting the VMAT2 (Vesicular Monoamine Transporter 2) proton gradient.[1]

- Reverse Transport: This disruption triggers the reversal of the transporter flux, causing an efflux of monoamines into the synaptic cleft.[\[1\]](#)
- Effect of 2-Cl Substitution: The ortho-chloro group often reduces potency at DAT compared to para-substitution but may enhance selectivity for SERT or NET due to the specific topology of the transporter's orthosteric binding site.[\[1\]](#)

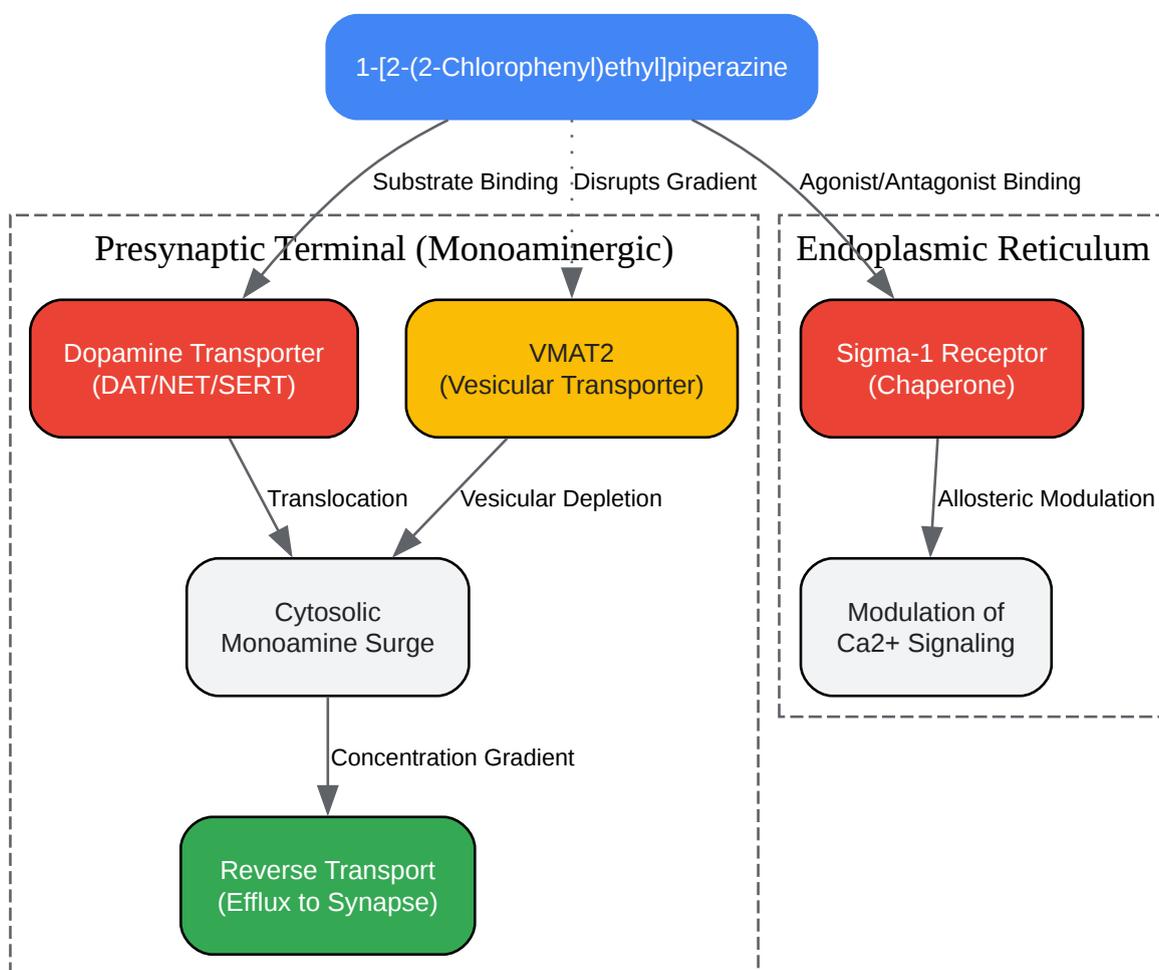
2.2. Sigma-1 Receptor Interaction (Secondary Mechanism)

N-substituted piperazines with hydrophobic aralkyl tails are privileged scaffolds for Sigma-1 receptors (σ 1R).[\[1\]](#)

- Mechanism: The basic nitrogen (protonated at physiological pH) forms an electrostatic interaction with Asp126 of the σ 1R, while the 2-chlorophenyl group occupies the primary hydrophobic pocket.[\[1\]](#)
- Functional Outcome: Modulation of calcium signaling and chaperone activity, potentially contributing to neuroprotective or cognitive-enhancing effects in complex drug designs.[\[1\]](#)

2.3. Visualization of Signaling Pathway

The following diagram illustrates the dual action on the presynaptic terminal (Transporter Modulation) and the Endoplasmic Reticulum (Sigma-1 interaction).[\[1\]](#)



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Caption: Mechanistic pathway showing transporter-mediated monoamine efflux and Sigma-1 receptor modulation.[1]

Chemical Utility & Synthetic Protocols

Beyond its pharmacological activity, this compound is a high-value intermediate.[1] The secondary amine of the piperazine ring is a potent nucleophile, allowing for the attachment of diverse heterocycles to create "linked" antipsychotics (e.g., similar to the structure of Ziprasidone or Aripiprazole, though those use different specific linkers).[1]

3.1. Synthesis Protocol (N-Alkylation)

This protocol describes the synthesis of 1-[2-(2-Chlorophenyl)ethyl]piperazine from piperazine and 1-(2-bromoethyl)-2-chlorobenzene.[1]

Reagents:

- Piperazine (anhydrous, 5.0 eq) - Excess prevents bis-alkylation.[1]
- 1-(2-Bromoethyl)-2-chlorobenzene (1.0 eq).[1]
- Potassium Carbonate (K_2CO_3 , 2.0 eq).[1]
- Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology:

- Preparation: Dissolve Piperazine (5.0 eq) and K_2CO_3 (2.0 eq) in ACN under an inert atmosphere (N_2). Heat to 60°C to ensure dissolution.
- Addition: Add 1-(2-Bromoethyl)-2-chlorobenzene (1.0 eq) dropwise over 30 minutes. Slow addition favors mono-alkylation.[1]
- Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/ NH_3 90:9:1).
- Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.
- Purification: Dissolve residue in DCM and wash with water (3x) to remove excess piperazine. [1] The organic layer is dried ($MgSO_4$) and concentrated.[1]
- Salt Formation: Dissolve the free base in ethanol and add concentrated HCl dropwise to precipitate the dihydrochloride salt.[1] Recrystallize from EtOH/Et₂O.[1]

3.2. Experimental Validation: Monoamine Uptake Inhibition Assay

To validate the pharmacological mechanism, the following assay measures the compound's ability to inhibit the uptake of [³H]-Dopamine.

Protocol:

- Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M). Centrifuge (1000 x g, 10 min) to remove debris; use supernatant (synaptosomes).
- Incubation: Incubate synaptosomes (50 μ L) with test compound (1 nM – 10 μ M) in Krebs-Ringer buffer for 15 min at 37°C.
- Substrate Addition: Add [³H]-Dopamine (final concentration 50 nM). Incubate for 5 minutes.
- Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Plot log[Concentration] vs. % Inhibition to determine IC₅₀.

References

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